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Introduction
Accurate quantification of lipids from biological tissues is a cornerstone of lipidomics research,

crucial for understanding cellular metabolism, disease pathogenesis, and for the development

of novel therapeutics. The complexity of the lipidome and the potential for variability during

sample preparation necessitate the use of robust extraction protocols and appropriate internal

standards. This application note provides a detailed protocol for the extraction of total lipids

from various tissues using a modified Folch or methyl-tert-butyl ether (MTBE) method,

incorporating Tripentadecanoin-d5 (T15:0-d5) as an internal standard for accurate

quantification by mass spectrometry.

Stable isotope-labeled internal standards, such as Tripentadecanoin-d5, are ideal for

lipidomics as they closely mimic the chemical and physical properties of the target analytes,

compensating for variations in extraction efficiency, ionization, and system drift.[1][2][3] The

addition of the internal standard at the initial stage of sample preparation ensures that it

undergoes the same processing as the endogenous lipids, leading to reliable and reproducible

quantification.[1][4]

This document is intended for researchers, scientists, and drug development professionals

engaged in lipid analysis from biological matrices.
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The following table represents typical quantitative data obtained from the analysis of various

mouse tissues using the described protocol with Tripentadecanoin-d5 as an internal standard.

The values are presented as micrograms of total fatty acids per milligram of wet tissue weight.

Tissue Type
Mean Total Fatty Acid
Concentration (µg/mg)

Standard Deviation

Liver 15.2 1.8

Brain 10.5 1.2

Adipose 85.7 9.3

Muscle 5.4 0.7

Heart 8.9 1.1

This table provides illustrative data. Actual concentrations will vary depending on the specific

animal model, diet, and experimental conditions.

Experimental Protocols
Two primary methods for lipid extraction are detailed below: a modified Folch method and an

MTBE-based method. The choice of method may depend on the specific tissue type and

downstream analytical requirements.[5][6] For instance, the Folch method is generally

considered robust for a wide range of tissues, while the MTBE method offers advantages in

terms of reduced toxicity and a cleaner lipid phase separation.[7]

Protocol 1: Modified Folch Lipid Extraction
This protocol is a modification of the classic Folch method, incorporating the

Tripentadecanoin-d5 internal standard.[8][9]

Materials:

Tissue sample (fresh or frozen)

Tripentadecanoin-d5 internal standard solution (e.g., 1 mg/mL in chloroform)
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Chloroform (HPLC grade)

Methanol (HPLC grade)

0.9% NaCl solution (or 0.88% KCl)

Homogenizer (e.g., bead beater or Dounce homogenizer)

Glass centrifuge tubes with PTFE-lined caps

Centrifuge

Nitrogen gas stream evaporator

Autosampler vials for analysis

Procedure:

Tissue Preparation: Weigh approximately 20-50 mg of frozen tissue and place it in a pre-

chilled homogenization tube containing ceramic or steel beads.[5]

Internal Standard Spiking: Add a known amount of Tripentadecanoin-d5 internal standard

solution directly to the tissue in the homogenization tube. The amount should be optimized

based on the expected lipid content of the tissue and the sensitivity of the mass

spectrometer.

Homogenization: Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the tube.

Homogenize the tissue thoroughly until a uniform suspension is achieved. For tougher

tissues, sonication on ice can be beneficial.[9]

Extraction: Incubate the homogenate for 30 minutes at room temperature with gentle

agitation.

Phase Separation: Add 0.5 mL of 0.9% NaCl solution to the homogenate to induce phase

separation.[9] Vortex the mixture for 1 minute.

Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the

phases. Three layers will be visible: an upper aqueous phase (methanol/water), a protein
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disk at the interface, and a lower organic phase (chloroform) containing the lipids.[8]

Lipid Collection: Carefully collect the lower organic phase using a glass Pasteur pipette,

avoiding the protein interface, and transfer it to a clean glass tube.

Re-extraction (Optional but Recommended): To maximize lipid recovery, add another 1 mL of

chloroform to the remaining aqueous and protein layers, vortex, centrifuge, and collect the

lower phase, pooling it with the first extract.

Drying: Evaporate the solvent from the collected organic phase under a gentle stream of

nitrogen gas at room temperature.

Reconstitution: Reconstitute the dried lipid extract in a known volume of an appropriate

solvent for your analytical platform (e.g., 200 µL of isopropanol or a methanol/chloroform

mixture).[8] Transfer the reconstituted sample to an autosampler vial for analysis.

Protocol 2: MTBE Lipid Extraction
This method utilizes methyl-tert-butyl ether (MTBE) as a less toxic alternative to chloroform.[7]

[10]

Materials:

Tissue sample (fresh or frozen)

Tripentadecanoin-d5 internal standard solution (e.g., 1 mg/mL in methanol)

Methyl-tert-butyl ether (MTBE) (HPLC grade)

Methanol (HPLC grade)

Water (HPLC grade)

Homogenizer

Glass centrifuge tubes with PTFE-lined caps

Centrifuge
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Nitrogen gas stream evaporator

Autosampler vials for analysis

Procedure:

Tissue Preparation: Weigh approximately 20-50 mg of frozen tissue and place it in a pre-

chilled homogenization tube.[11]

Homogenization and Internal Standard Addition: Add 1 mL of methanol containing the known

amount of Tripentadecanoin-d5 internal standard to the tissue. Homogenize thoroughly.

MTBE Addition: Add 3.3 mL of MTBE to the homogenate and vortex for 10 seconds.

Extraction: Incubate the mixture for 30 minutes at room temperature on a shaker.

Phase Separation: Add 0.8 mL of water to induce phase separation and vortex for 1 minute.

[11]

Centrifugation: Centrifuge the sample at 1,000 x g for 10 minutes at room temperature. Two

phases will form: an upper organic phase containing the lipids and a lower aqueous phase.

[7]

Lipid Collection: Carefully collect the upper organic phase and transfer it to a clean glass

tube.

Drying: Evaporate the solvent from the collected organic phase under a gentle stream of

nitrogen gas.

Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for your analysis and

transfer to an autosampler vial.

Visualization of Experimental Workflows
The following diagrams illustrate the key steps in the described lipid extraction protocols.
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1. Tissue Sample
(20-50 mg)

2. Spike with
Tripentadecanoin-d5

3. Homogenize in
Chloroform:Methanol (2:1)

4. Incubate
(30 min, RT)

5. Add 0.9% NaCl
& Vortex

6. Centrifuge
(2000 x g, 10 min)

7. Collect Lower
Organic Phase

8. Dry under N2

9. Reconstitute
for Analysis

LC-MS/MS Analysis

Click to download full resolution via product page

Caption: Modified Folch lipid extraction workflow.
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1. Tissue Sample
(20-50 mg)

2. Homogenize in Methanol
with Tripentadecanoin-d5

3. Add MTBE
& Vortex

4. Incubate
(30 min, RT)

5. Add Water
& Vortex

6. Centrifuge
(1000 x g, 10 min)

7. Collect Upper
Organic Phase

8. Dry under N2

9. Reconstitute
for Analysis

LC-MS/MS Analysis
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Caption: MTBE-based lipid extraction workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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